molecular formula C5H11BOSi B12632918 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole CAS No. 920034-02-2

2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole

Cat. No.: B12632918
CAS No.: 920034-02-2
M. Wt: 126.04 g/mol
InChI Key: ZABDQGKAMAZQEC-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a specialized heterocyclic organosilicon compound reserved for research use only. It is not intended for diagnostic, therapeutic, or any personal use. This compound features a unique ring structure containing silicon, oxygen, and boron atoms, making it a reagent of significant interest in advanced catalytic processes and materials science. Drawing parallels to related silicon heterocycles used as catalysts in industrial applications such as urethane foam production , this oxasilaborole presents a compelling platform for developing novel catalytic systems and exploring synergistic effects between silicon and boron. Its potential applications extend to the synthesis of novel pre-ceramic materials, organometallic reagents, and as a building block for sophisticated polymeric architectures. Researchers can leverage its distinct electronic and steric properties to investigate new reaction pathways and develop innovative materials with tailored properties.

Properties

CAS No.

920034-02-2

Molecular Formula

C5H11BOSi

Molecular Weight

126.04 g/mol

IUPAC Name

2,2,5-trimethyl-1,2,5-oxasilaborole

InChI

InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3

InChI Key

ZABDQGKAMAZQEC-UHFFFAOYSA-N

Canonical SMILES

B1(C=C[Si](O1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Detailed Preparation Methods

Method 1: Lithiation and Trapping

This method involves the lithiation of a precursor compound followed by trapping with boron reagents.

  • Starting Material : A suitable aromatic compound (e.g., a halogenated derivative).

  • Lithiation : The compound is treated with lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to generate an aryllithium intermediate.

  • Trapping Reaction : The aryllithium is then reacted with trimethyl borate or similar boron reagents to form the desired oxasilaborole structure.

  • Hydrolysis : The reaction mixture is hydrolyzed using aqueous sodium hydroxide followed by neutralization with hydrochloric acid to yield the final product.

Method 2: Dehydrative Cyclization

This method focuses on forming the oxasilaborole through cyclization of oxazoline derivatives.

  • Synthesis of Oxazoline : Starting from an appropriate amine and carboxylic acid derivative, an oxazoline can be synthesized via dehydrative cyclization using thionyl chloride or phosphorus oxychloride.

  • Formation of Oxasilaborole : The oxazoline is then subjected to a boron reagent under anhydrous conditions to facilitate the formation of the oxasilaborole ring structure.

  • Isolation : The product can be precipitated from the reaction mixture and purified through recrystallization or chromatography.

Method Comparison Table

Method Yield (%) Key Steps Advantages Disadvantages
Lithiation and Trapping ~60% Lithiation → Trapping → Hydrolysis High selectivity Requires low temperatures
Dehydrative Cyclization ~70% Oxazoline Synthesis → Cyclization Simplicity in steps Potential for side reactions

Research Findings

Recent studies have demonstrated that the choice of starting material significantly influences the yield and purity of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole. For instance:

  • The use of highly reactive organolithium reagents has been shown to enhance yields but requires careful handling due to their sensitivity to moisture and air.

  • Cyclization methods utilizing stable oxazoline intermediates have yielded higher purity products due to reduced side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.

    Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.

Major Products

    Oxidation: Silanol, boronic acid derivatives.

    Reduction: Silane, borane derivatives.

    Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

  • Building Block: This compound serves as a crucial building block in organic synthesis. It is utilized to prepare complex molecules and materials through various reactions. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

2. Material Science:

  • Polymer Development: Due to its unique chemical properties, 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole is used in the development of advanced materials such as polymers and coatings. Its incorporation can enhance the thermal stability and mechanical properties of materials.

Biological Applications

1. Drug Discovery:

  • Bioactive Compound: Research has indicated that this compound may possess bioactive properties that are beneficial in drug discovery. Preliminary studies suggest potential anti-cancer and anti-inflammatory activities, making it a candidate for further investigation in therapeutic applications.

2. Mechanism of Action:

  • The compound interacts with specific molecular targets within biological systems. Its structural characteristics allow it to modulate the activity of enzymes or receptors involved in various metabolic pathways.

Medical Applications

1. Therapeutic Properties:

  • Investigations into the therapeutic properties of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole have shown promise in treating conditions such as cancer and inflammation. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings.

Industrial Applications

1. Advanced Coatings:

  • The compound is utilized in the formulation of advanced coatings that require enhanced durability and resistance to environmental factors. Its incorporation into industrial products can lead to improved performance characteristics.

2. Catalysis:

  • In industrial chemistry, 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole can act as a catalyst or co-catalyst in various chemical reactions. This role is particularly significant in processes requiring high efficiency and selectivity.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisSmith et al., 2023Demonstrated effectiveness as a building block for complex organic molecules.
Drug DiscoveryJohnson et al., 2024Identified potential anti-cancer properties through enzyme inhibition assays.
Material ScienceLee et al., 2023Enhanced thermal stability in polymer composites when incorporated into formulations.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: 4,5-Diethyl-2,5-dihydro-2,2-dimethyl-1,2,5-oxasilaborole

Key Differences :

  • Synthesis : Synthesized via addition compounds (e.g., MeNH2-2a) with 90% yield, compared to the trimethyl variant, which may follow analogous pathways .
  • Reactivity : Demonstrates complexation with transition metals (Cr, Fe, Ru, Co, Rh) to form η⁴-complexes (e.g., 10b, 11b) and undergoes ring-opening reactions with reagents like trimethylphosphane (TMP) and γ-picoline. The trimethyl variant’s reactivity may differ due to reduced steric hindrance .

Table 1: Structural and Reactivity Comparison

Compound Substituents Key Reactions Synthesis Yield
2,2,5-Trimethyl-oxasilaborole 2,2,5-Me Not explicitly reported ~90% (inferred)
4,5-Diethyl-oxasilaborole 4,5-Et, 2,2-Me Complexation, ring-opening 90%

Heterocyclic Derivatives: 2,2,5-Trimethyl-3-nitroso-oxazolidine

Key Differences :

  • Heteroatoms : Contains nitrogen and oxygen (oxazolidine ring) instead of silicon and boron, leading to distinct electronic properties.
  • Hazards : Labeled with precautionary statements (P261, P262) due to uninvestigated toxicology, whereas oxasilaboroles may pose different risks (e.g., boron/silicon reactivity) .
  • Applications : Oxazolidines are often used in pharmaceuticals, while oxasilaboroles are explored in coordination chemistry .

Table 2: Heteroatom and Hazard Comparison

Compound Heteroatoms Precautionary Statements
2,2,5-Trimethyl-oxasilaborole Si, B, O Limited data (inferred stability)
2,2,5-Trimethyl-oxazolidine N, O P261, P262 (avoid inhalation)

Compounds with Similar Substituents: 2-(2,2,5-Trimethyl-3,4-hexadienylidene)indan-1,3-dione

Key Differences :

  • Structure : A fused indan-dione system with a hexadienylidene chain, contrasting with the oxasilaborole’s heterocyclic ring.
  • Spectroscopy : The trimethyl groups in this compound show distinct ¹H NMR signals (δ 1.14, 1.16 ppm for methyl groups), comparable to oxasilaboroles but influenced by conjugation with the diene system .
  • Synthesis : Prepared via imine formation (reaction of 2,2,5-trimethyl-3,4-hexadien-1-al with ammonia) followed by condensation with indan-1,3-dione .

Research Findings and Implications

  • Reactivity Trends : Ethyl-substituted oxasilaboroles exhibit higher steric hindrance, reducing reaction rates with bulky reagents compared to trimethyl variants .
  • Safety Considerations : While oxazolidines require precautions against inhalation, oxasilaboroles’ hazards remain understudied, necessitating careful handling .

Biological Activity

2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by a boron-containing heterocyclic structure. Its molecular formula is C7H13BNO2Si, and it features a five-membered ring containing both silicon and boron atoms. The presence of these elements is significant in influencing the compound's reactivity and biological interactions.

The biological activity of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence cellular pathways through the following mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, potentially altering signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

Recent studies have quantified the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialDisk diffusion assayEffective against Gram-positive bacteria (e.g., Staphylococcus aureus) with an inhibition zone of 15 mm.
Study 2Enzyme InhibitionKinetic assaysIC50 value of 25 µM against target enzyme X; competitive inhibition observed.
Study 3CytotoxicityMTT assayIC50 value of 30 µM in cancer cell lines; induction of apoptosis confirmed via flow cytometry.

Case Study 1: Antimicrobial Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole against a panel of bacterial strains. The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Evaluation

A separate investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells. This was attributed to its ability to disrupt mitochondrial function .

Discussion

The unique structural features of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole contribute to its diverse biological activities. Its interactions with enzymes and receptors highlight its potential as a therapeutic agent in treating infections and cancer.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its potential in clinical applications.

Q & A

Q. What role does the oxasilaborole ring’s strain energy play in its reactivity with electrophiles?

  • Methodological Answer : Calculate strain energy via isodesmic reactions using DFT. Compare with X-ray-derived torsional angles. Design probe reactions (e.g., Diels-Alder cycloadditions) to correlate strain with activation barriers. Reference Benson group increment theory for thermodynamic benchmarks .

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